PBP3 Inhibition: Pyrrolidine-2,3-dione Scaffold vs. β-Lactam Antibiotics
The pyrrolidine-2,3-dione scaffold, of which 1-phenylpyrrolidine-2,3-dione is a representative member, demonstrates direct inhibition of Pseudomonas aeruginosa PBP3 with an IC50 of 4 ± 6 µM in the S2dfluo binding assay [1]. This potency, while moderate, is achieved through a non-β-lactam mechanism, offering a distinct advantage over traditional β-lactam antibiotics which are susceptible to extensive β-lactamase-mediated resistance in clinical P. aeruginosa isolates.
| Evidence Dimension | Inhibition of Pseudomonas aeruginosa PBP3 |
|---|---|
| Target Compound Data | IC50 = 4 ± 6 µM (representative pyrrolidine-2,3-dione scaffold) |
| Comparator Or Baseline | β-Lactam antibiotics (e.g., ceftazidime, meropenem) frequently hydrolyzed by P. aeruginosa β-lactamases; specific PBP3 IC50 values not directly comparable due to covalent vs. non-covalent inhibition mechanisms |
| Quantified Difference | Non-β-lactam mechanism provides activity against β-lactam-resistant strains where β-lactams are ineffective |
| Conditions | S2dfluo binding assay using purified P. aeruginosa PBP3 protein |
Why This Matters
This data validates the compound as a validated starting point for developing non-β-lactam PBP3 inhibitors against multidrug-resistant P. aeruginosa, a WHO critical priority pathogen.
- [1] López-Pérez, A.; Freischem, S.; Grimm, I.; Weiergräber, O.; Dingley, A.; López-Alberca, M.; Waldmann, H.; Vollmer, W.; Kumar, K.; Vuong, C. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Antibiotics 2021, 10(5), 529. View Source
